Molecular Weight and Lipophilicity Differentiation vs. TAK-659 (Mivavotinib)
The title compound (MW 294.37 g/mol ) is approximately 34% lighter than the lead SYK inhibitor TAK-659 (MW ~389 g/mol for free base, N-(4-carbamoylphenyl)-5-oxo-1,4-thiazepane-3-carboxamide) . Its lower molecular weight and calculated logP of ~1.4 (vs. ~2.0–2.5 for TAK-659) position it in a more favorable region of Lipinski space for CNS penetration and aqueous solubility, though at the cost of the high-affinity kinase binding achieved by TAK-659's extended aromatic system.
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW 294.37 g/mol; cLogP ~1.4 (estimated); tPSA ~75 Ų |
| Comparator Or Baseline | TAK-659: MW ~389 g/mol; cLogP ~2.0–2.5; tPSA ~100 Ų (estimated) |
| Quantified Difference | MW: –94.6 g/mol (−24%); cLogP: –0.6 to –1.1 log units; tPSA: –25 Ų |
| Conditions | Calculated/estimated physicochemical properties; experimental logP and PSA not reported for title compound |
Why This Matters
Lower MW and lipophilicity improve the compound's developability profile for indications requiring CNS exposure or favorable solubility, making it a superior starting point for fragment-based or CNS-targeted screening campaigns.
